molecular formula C9H15NO2 B6307375 Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate CAS No. 2096992-02-6

Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate

Cat. No.: B6307375
CAS No.: 2096992-02-6
M. Wt: 169.22 g/mol
InChI Key: IWRCYIZJJPMELZ-UHFFFAOYSA-N
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Description

Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate is a bicyclo[1.1.1]pentane (BCP)-derived compound featuring an amino group at the 3-position and an ethyl ester moiety. The BCP scaffold is a rigid, non-planar structure widely studied as a bioisostere for phenyl rings in medicinal chemistry due to its unique steric and electronic properties . This compound is synthesized via methods such as Gabriel synthesis (as inferred from related BCP-amine syntheses) and is available commercially as a hydrochloride salt (CAS: 2135333-02-5) . Its applications span drug discovery, particularly in modifying pharmacokinetic properties of lead molecules.

Properties

IUPAC Name

ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-7(11)3-8-4-9(10,5-8)6-8/h2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRCYIZJJPMELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functional group modifications.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate is not well-defined. its unique structure allows it to interact with various molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic other structural motifs, potentially leading to interactions with enzymes, receptors, or other biological macromolecules .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and physicochemical properties of Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Notable Properties
This compound hydrochloride C9H16ClNO2 205.68 Ethyl ester, amino group 2135333-02-5 High polarity due to NH2 and ester; used as a synthetic intermediate in drug design.
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide C7H12N2O 140.18 Acetamide, amino group 2137867-09-3 Lower molecular weight; amide group enhances stability and hydrogen-bonding capacity.
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate C9H11BrF2O2 269.08 Bromine, difluoroacetate 2374230-65-4 Halogenated derivative; bromine enables cross-coupling reactions .
Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate C8H11BrO2 225.08 Methyl ester, bromine 1892578-45-8 Smaller ester group; bromine substituent facilitates further functionalization.
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid Hydrochloride C7H12ClNO2 177.63 Carboxylic acid, amino group N/A Acidic functional group; potential for salt formation and improved solubility.
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate C12H22N2O2 226.32 tert-Butoxycarbonyl (Boc) protected amine N/A Boc protection enhances stability during synthetic steps .

Biological Activity

Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (CAS No. 2096992-02-6) is a compound characterized by its unique bicyclo[1.1.1]pentane core, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.22 g/mol
  • IUPAC Name : Ethyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate

The biological activity of this compound is largely attributed to its structural properties, allowing it to interact with various biological targets:

  • Receptor Interactions : The amino group may facilitate interactions with neurotransmitter receptors, potentially influencing pathways related to neuropharmacology.
  • Enzyme Inhibition : Its bicyclic structure might mimic natural substrates or inhibitors, affecting enzyme activity in metabolic pathways.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, revealing potential applications in various fields:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that bicyclic compounds can disrupt bacterial cell membranes or inhibit essential metabolic processes.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications:

  • GABA Receptor Modulation : Some studies indicate that analogs may enhance GABAergic activity, which could be beneficial in treating anxiety and seizure disorders.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of related compounds have shown promise in cancer therapy:

  • Mechanism : Compounds with similar structures have been reported to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity A study demonstrated that bicyclic compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Neuropharmacological Research Investigations into the effects on GABA receptors indicated that structural analogs enhance receptor activity, supporting their use in anxiety treatments .
Cytotoxicity Assessment Research showed that certain bicyclic compounds can induce cell death in glioblastoma cells through apoptosis .

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